(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide
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Overview
Description
(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide is a chemical compound with the molecular formula C4H7N3O3S and a molecular weight of 177.18 g/mol It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Mechanism of Action
Target of Action
Oxadiazole derivatives have been reported to exhibit promising anticancer activity , suggesting that they may target cancer cells or associated proteins
Mode of Action
Oxadiazole derivatives have been reported to exhibit anticancer activity This suggests that the compound may interact with its targets, potentially leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells
Biochemical Pathways
Given the reported anticancer activity of oxadiazole derivatives , it can be hypothesized that this compound may affect pathways related to cell proliferation, apoptosis, or DNA repair
Result of Action
Given the reported anticancer activity of oxadiazole derivatives , it can be hypothesized that this compound may inhibit cell proliferation or induce apoptosis in cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions
(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180°C . Another method involves the use of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts for the synthesis of aniline from amidoximes and organic nitriles .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxadiazole ring and the sulfonamide group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles such as amines and thiols under mild conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines. Substitution reactions typically result in the formation of various substituted oxadiazoles .
Scientific Research Applications
(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound is similar in structure and has been studied for its energetic properties.
Methylenebis(1,2,4-oxadiazole-3-yl): Another related compound with applications in the field of energetic materials.
Uniqueness
(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide is unique due to its specific combination of the oxadiazole ring and the sulfonamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(5-methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O3S/c1-3-6-4(7-10-3)2-11(5,8)9/h2H2,1H3,(H2,5,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKIFFLKZNVMNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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